WHI-P97
Overview
Description
WHI-P97 is a rationally designed potent inhibitor of Janus kinase 3 (JAK-3). It is known for its ability to inhibit the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, consequently preventing 5-lipoxygenase-dependent leukotriene synthesis . This compound has shown significant potential in preventing allergic asthma in animal models .
Preparation Methods
WHI-P97 can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and hydroxyl groups to a quinazoline scaffold. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This involves the condensation of appropriate aniline derivatives with formamide or formic acid.
Bromination: Introduction of bromine atoms at specific positions on the phenyl ring.
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Chemical Reactions Analysis
WHI-P97 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups on the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups onto the quinazoline scaffold.
Common reagents used in these reactions include bromine, hydroxylating agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
WHI-P97 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Janus kinase 3 and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Janus kinase 3 in cellular signaling and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating allergic asthma and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting Janus kinase 3 and related pathways
Mechanism of Action
WHI-P97 exerts its effects by selectively inhibiting Janus kinase 3. This inhibition prevents the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, thereby blocking the synthesis of leukotrienes, which are inflammatory mediators. The molecular targets of this compound include Janus kinase 3 and 5-lipoxygenase .
Comparison with Similar Compounds
WHI-P97 is unique in its specific inhibition of Janus kinase 3. Similar compounds include:
WHI-P131: Another potent inhibitor of Janus kinase 3 with a similar quinazoline scaffold.
WHI-P154: A derivative of this compound with additional bromine atoms and hydroxyl groups.
WHI-P79: A related compound with a different substitution pattern on the phenyl ring.
These compounds share structural similarities with this compound but differ in their specific functional groups and inhibitory activities.
Biological Activity
WHI-P97, also known as p97 or VCP (valosin-containing protein), is a crucial ATPase involved in various cellular processes, including protein degradation, cell cycle regulation, and autophagy. Its biological significance has made it a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.
This compound operates primarily as a chaperone protein that facilitates the extraction of misfolded proteins from the endoplasmic reticulum (ER) for proteasomal degradation. It is involved in several critical cellular pathways:
- Endoplasmic Reticulum-Associated Degradation (ERAD) : this compound plays a vital role in retrotranslocating misfolded proteins from the ER to the cytosol for degradation by the proteasome .
- Mitochondrial-Associated Degradation (MAD) : Similar to ERAD, this pathway involves the removal of damaged mitochondrial proteins .
- Cell Cycle Regulation : this compound is implicated in regulating various phases of the cell cycle, influencing cellular proliferation and apoptosis .
Table 1: Key Functions of this compound
Function | Description |
---|---|
Protein Quality Control | Facilitates degradation of misfolded proteins via ERAD and MAD pathways. |
Cell Cycle Regulation | Modulates progression through different phases of the cell cycle. |
Autophagy | Involved in the selective degradation of cellular components. |
Transcription Factor Regulation | Influences the activity of various transcription factors critical for cell function. |
Cancer Treatment
Recent studies have highlighted this compound's potential in cancer therapy. For instance, research demonstrated that inhibiting p97 with compounds like EerI can restore levels of tumor suppressor proteins such as p53 and NFκB, leading to increased apoptosis in cancer cells .
Case Study: Synergistic Effects with Proteasome Inhibitors
A significant finding involved the combination of this compound inhibitors with proteasome inhibitors like bortezomib. This combination was shown to induce ER stress-mediated apoptosis in cervical cancer cells by upregulating pro-apoptotic proteins . The synergy between these compounds enhances their efficacy, suggesting a promising avenue for cancer treatment.
Neurodegenerative Disorders
This compound has also been studied in the context of neurodegenerative diseases. Its role in facilitating the degradation of misfolded proteins links it to conditions like Alzheimer's and frontotemporal dementia. Research indicates that mutations in p97 can lead to pathological protein accumulation, exacerbating these diseases .
Case Study: Inclusion Body Myopathy with Paget Disease and Frontotemporal Dementia (IBMPFD)
A study explored how mutations in p97 contribute to IBMPFD, characterized by muscle degeneration and cognitive decline. The research highlighted that altered p97 function leads to impaired protein degradation pathways, resulting in toxic aggregate formation within cells .
Table 2: Summary of Research Findings on this compound
Study Focus | Findings |
---|---|
Cancer Treatment | Inhibition restores p53/NFκB; induces apoptosis via ER stress pathways. |
Neurodegenerative Disorders | Mutations lead to impaired degradation; associated with toxic aggregates. |
Properties
IUPAC Name |
2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXQRVVNQMZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274408 | |
Record name | WHI-P97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-05-4 | |
Record name | WHI-P97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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